1-(2,3,4,5-Tetrahydro-1-benzothiepin-5-ylamino)propan-2-ol
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Overview
Description
1-(2,3,4,5-Tetrahydro-1-benzothiepin-5-ylamino)propan-2-ol is a chemical compound that belongs to the class of benzothiepins Benzothiepins are heterocyclic compounds containing a sulfur atom in a seven-membered ring fused to a benzene ring
Preparation Methods
The synthesis of 1-(2,3,4,5-Tetrahydro-1-benzothiepin-5-ylamino)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4,5-tetrahydro-1-benzothiepin-5-one.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,3,4,5-Tetrahydro-1-benzothiepin-5-ylamino)propan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,3,4,5-Tetrahydro-1-benzothiepin-5-ylamino)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3,4,5-Tetrahydro-1-benzothiepin-5-ylamino)propan-2-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2,3,4,5-Tetrahydro-1-benzothiepin-5-ylamino)propan-2-ol can be compared with other similar compounds such as:
2,3,4,5-Tetrahydro-1-benzothiepin-5-one: This compound is a precursor in the synthesis of this compound.
2,3,4,5-Tetrahydro-1-benzothiepin-5-ol: Another related compound with similar structural features but different functional groups.
4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: A compound with a similar core structure but containing an oxygen atom instead of sulfur.
Properties
IUPAC Name |
1-(2,3,4,5-tetrahydro-1-benzothiepin-5-ylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-10(15)9-14-12-6-4-8-16-13-7-3-2-5-11(12)13/h2-3,5,7,10,12,14-15H,4,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHQBRNNEYJXTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCSC2=CC=CC=C12)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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